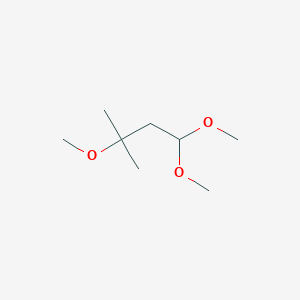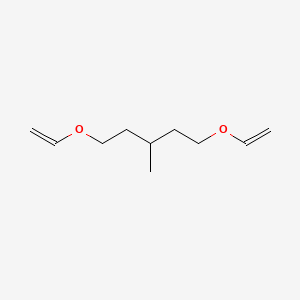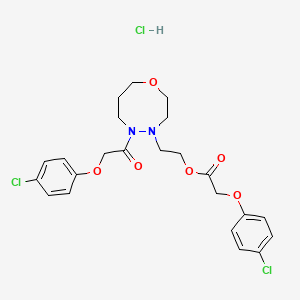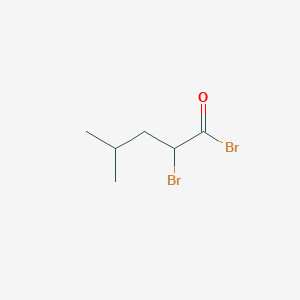
2-Bromo-4-methylpentanoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylpentanoyl bromide is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pentanoic acid and is used in various chemical reactions and industrial applications. The compound is known for its reactivity, particularly in substitution and elimination reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylpentanoyl bromide can be synthesized through the bromination of 4-methylpentanoic acid. The process involves the use of bromine (Br2) as a brominating agent in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous bromination processes. These processes are designed to optimize the yield and purity of the compound while minimizing the production of by-products. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylpentanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions (OH-) and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pentanoic acid derivatives.
Elimination Reactions: Major products include alkenes such as 4-methylpent-2-ene.
Applications De Recherche Scientifique
2-Bromo-4-methylpentanoyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylpentanoyl bromide involves its reactivity as an electrophile. The bromine atoms in the compound are highly reactive and can readily participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpentane: A similar compound with a single bromine atom, used in similar substitution and elimination reactions.
2-Bromo-4-methylpentanoic acid: Another related compound, used as an intermediate in organic synthesis.
Uniqueness
2-Bromo-4-methylpentanoyl bromide is unique due to its dual bromine atoms, which enhance its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
74204-03-8 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
2-bromo-4-methylpentanoyl bromide |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 |
Clé InChI |
GKIWPVILKNSUPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


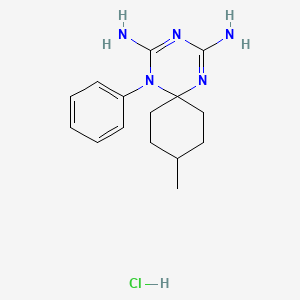
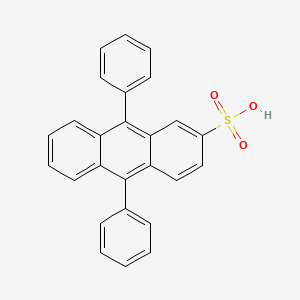
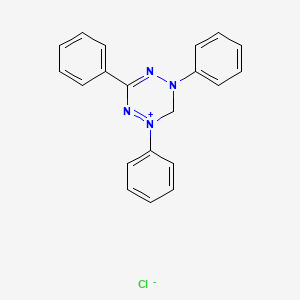
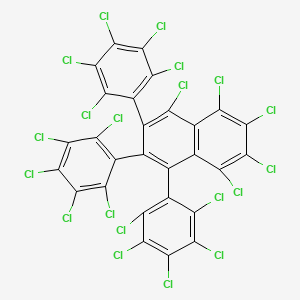

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)



